molecular formula C23H26N2O2S B2524564 3-(4-ETHYLBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE CAS No. 887863-77-6

3-(4-ETHYLBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2524564
CAS No.: 887863-77-6
M. Wt: 394.53
InChI Key: YCGKGZXCLRNRMP-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline (CAS: 897624-33-8, molecular formula: C₂₄H₂₈N₂O₃S, molecular weight: 424.56 g/mol) is a quinoline derivative featuring a 4-ethylbenzenesulfonyl group at position 3 and a 4-methylpiperidin-1-yl substituent at position 3. Its SMILES notation is CCc1ccc(cc1)S(=O)(=O)c1cnc2c(c1N1CCC(CC1)C)cc(cc2)OC.

Properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-7-5-4-6-20(21)23(22)25-14-12-17(2)13-15-25/h4-11,16-17H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGKGZXCLRNRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-Ethylbenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the 4-Methylpiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl and piperidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations in Sulfonated Quinolines

The sulfonyl group at position 3 and nitrogen-containing substituents at position 4 are critical for biological activity. Key comparisons include:

Compound Name Substituents (Position 3) Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Activities Reference
BB90881 4-Ethylbenzenesulfonyl 4-Methylpiperidin-1-yl 424.56 Research compound
3-(1-Propanesulfonyl)-4-methylsulfanylquinoline 1-Propanesulfonyl Methylsulfanyl Not reported Synthesized via hydrolysis; oily form
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-Isopropylbenzenesulfonyl 1-(4-Chlorobenzyl) Not reported Potential enzyme inhibition
8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline 4-Chlorophenylsulfonyl Acetamino (position 8) Not reported Antimicrobial activity
2-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline None (methoxyphenyl at position 2) 4-Methylpiperidin-1-yl 380.31 (hydrobromide) Structural analog

Key Observations :

  • Sulfonyl Group Diversity : BB90881’s 4-ethylbenzenesulfonyl group provides steric bulk and hydrophobicity compared to simpler alkanesulfonyl (e.g., 1-propanesulfonyl in ) or chlorophenylsulfonyl groups (e.g., ).
  • Position 4 Substitutions : The 4-methylpiperidin-1-yl group in BB90881 enhances binding to targets with hydrophobic pockets, unlike methylsulfanyl or chlorobenzyl groups in other compounds .

Antimicrobial and Anticancer Activity

  • BB90881: While direct activity data are unavailable, structurally similar compounds (e.g., 8-acetamino-3-sulfonylquinolines) show antifungal and antibacterial effects .
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)quinolines: Demonstrated anti-inflammatory and anticancer properties, highlighting the role of aryl substituents .

Enzyme Inhibition Potential

  • Sulfonyl Groups : Common in kinase and protease inhibitors. BB90881’s 4-ethylbenzenesulfonyl group may target ATP-binding sites, similar to 4-isopropylbenzenesulfonyl derivatives .
  • Piperidinyl Moieties: Enhance solubility and membrane permeability compared to non-nitrogenous substituents .

Biological Activity

3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The structural characteristics of this compound suggest it may exhibit various pharmacological effects, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S with a molecular weight of approximately 424.6 g/mol. Its structure includes a quinoline core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC24H28N2O3S
Molecular Weight424.6 g/mol
CAS Number899760-17-9

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. The compound exhibits promising activity against various bacterial strains, potentially due to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Study:
In a study evaluating the antibacterial efficacy of quinoline derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.

Anticancer Activity

Recent research indicates that quinoline compounds can also possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Research Findings:
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models. The compound was shown to induce cell cycle arrest at the G2/M phase and activate caspase pathways, leading to programmed cell death.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • DNA Gyrase Inhibition: Similar to other quinolines, it may inhibit DNA gyrase, disrupting bacterial DNA replication.
  • Apoptosis Induction: The activation of caspases suggests a role in promoting apoptosis in cancer cells.

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